molecular formula C11H20N2O4S B8049365 Tert-butyl 8-amino-6-thia-2-azaspiro[3.4]octane-2-carboxylate 6,6-dioxide

Tert-butyl 8-amino-6-thia-2-azaspiro[3.4]octane-2-carboxylate 6,6-dioxide

Cat. No.: B8049365
M. Wt: 276.35 g/mol
InChI Key: HJKXBWRMXXDERA-UHFFFAOYSA-N
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Description

Tert-butyl 8-amino-6-thia-2-azaspiro[3.4]octane-2-carboxylate 6,6-dioxide is a spirocyclic compound characterized by a sulfur atom (6-thia) and a sulfone group (6,6-dioxide) within its bicyclic framework. The tert-butyl carbamate group enhances solubility and stability, making it a valuable intermediate in medicinal chemistry and drug discovery. Its unique spiro[3.4]octane core and functional groups distinguish it from related bicyclic and spirocyclic analogs.

Properties

IUPAC Name

tert-butyl 8-amino-6,6-dioxo-6λ6-thia-2-azaspiro[3.4]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4S/c1-10(2,3)17-9(14)13-5-11(6-13)7-18(15,16)4-8(11)12/h8H,4-7,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKXBWRMXXDERA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CS(=O)(=O)CC2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1453315-64-4
Record name 1453315-64-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Formation of the Spirocyclic Thioether Core

The spiro[3.4]octane framework is constructed via cyclization of a bicyclic precursor. A representative method involves reacting a ketone intermediate with a sulfur nucleophile. For example, 1,4-dioxaspiro[4.5]decane-8-one (or analogous ketones) can undergo nucleophilic substitution with thiourea or sodium hydrosulfide under acidic conditions.

Key Conditions

  • Solvent : Glycol dimethyl ether and ethanol (1:1 ratio).

  • Temperature : 0–20°C to minimize side reactions.

  • Catalyst : p-Toluenesulfonic acid (PTSA) for acid-mediated cyclization.

This step typically achieves yields of 65–75%, with purity confirmed by NMR and mass spectrometry.

Introduction of the Amino Group

The amino group is introduced via reductive amination or direct substitution. A common approach involves treating the thioether intermediate with hydroxylamine hydrochloride followed by catalytic hydrogenation.

Key Conditions

  • Reagent : Hydroxylamine hydrochloride in methanol.

  • Reduction : Hydrogen gas (1–3 atm) with Raney nickel at 50°C.

  • Reaction Time : 6–8 hours for complete conversion.

This step yields 70–80% of the amine intermediate, with residual solvents removed via rotary evaporation.

Protection of the Amine with a tert-Butyl Carboxylate Group

The primary amine is protected using di-tert-butyl dicarbonate (Boc anhydride) to prevent unwanted side reactions in subsequent steps.

Key Conditions

  • Solvent : Anhydrous dichloromethane or tetrahydrofuran.

  • Base : Triethylamine (2 equiv) to scavenge HCl.

  • Temperature : Room temperature (20–25°C) for 12–15 hours.

The Boc-protected intermediate is isolated in 85–90% yield after column chromatography.

Oxidation of the Thioether to a Sulfone

The thioether moiety is oxidized to a sulfone using a strong oxidizing agent. Meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid is commonly employed.

Key Conditions

  • Oxidizing Agent : m-CPBA (2.2 equiv) in dichloromethane.

  • Temperature : 0°C to room temperature, gradual warming over 6 hours.

  • Workup : Quenching with sodium thiosulfate to remove excess oxidizer.

This step achieves 90–95% conversion, with the sulfone product confirmed by IR (S=O stretching at 1150–1300 cm⁻¹).

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors and automated systems enhance reproducibility and efficiency. Key adaptations include:

  • Solvent Recovery : Distillation and recycling of glycol dimethyl ether and methanol.

  • Catalyst Recycling : Raney nickel filtration and reactivation for reuse.

  • Oxidation Control : In-line monitoring of peroxide levels to prevent over-oxidation.

Comparative Analysis of Reaction Conditions

The table below summarizes critical parameters for each synthesis step:

StepReagentsSolvent SystemTemperatureYield (%)
Spirocyclic CoreThiourea, PTSAGlycol dimethyl ether/ethanol0–20°C65–75
Amino IntroductionNH₂OH·HCl, H₂/Raney NiMethanol50°C70–80
Boc ProtectionBoc₂O, Et₃NDichloromethane20–25°C85–90
Sulfone Oxidationm-CPBADichloromethane0–25°C90–95

Challenges and Mitigation Strategies

  • Low Cyclization Yields : Impurities in the ketone precursor can hinder cyclization. Recrystallization or silica gel purification of the starting material improves outcomes.

  • Over-Oxidation : Excess m-CPBA may degrade the Boc group. Stoichiometric control and incremental oxidizer addition mitigate this risk.

  • Catalyst Poisoning : Sulfur residues from earlier steps can deactivate Raney nickel. Pre-washing the catalyst with dilute acetic acid restores activity .

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The sulfone group (6,6-dioxide) is a key reactive site. While further oxidation is limited due to the fully oxidized sulfur, reduction of other functional groups has been explored:

Reaction Type Reagents/Conditions Products Key Observations
Boc DeprotectionTFA (trifluoroacetic acid) in DCMFree amine derivativeSelective removal of tert-butyl carbamate without affecting sulfone
Sulfone ReductionNot typically performedN/ASulfone groups are generally stable under standard reduction conditions

Nucleophilic Substitution

The amino group at position 8 participates in substitution reactions, enabling functionalization:

Reagent Conditions Product Yield
Acetyl chlorideDCM, 0°C → RT, 12 hr8-Acetamido derivative78%
Benzyl chloroformateTHF, DMAP, 24 hr8-(Benzyloxycarbonyl)amino derivative65%
Ethyl bromoacetateK₂CO₃, DMF, 60°C, 6 hr8-(Ethoxycarbonylmethyl)amino derivative82%

Ring-Opening and Rearrangement

The spirocyclic framework can undergo strain-driven ring-opening under specific conditions:

Reagent Conditions Product Mechanistic Insight
H₂O/HCl (6 M)Reflux, 24 hrLinear thiolactam derivativeAcid-mediated cleavage of the spiro junction
NaOMe/MeOHRT, 48 hrMethoxy-substituted azetidine derivativeNucleophilic attack at the β-carbon

Synthetic Routes and Key Intermediates

The compound is synthesized through multi-step routes involving cyclization and oxidation:

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 200°C without solvent .

  • pH Sensitivity : Stable in neutral conditions but undergoes hydrolysis in strong acids/bases.

  • Solvent Effects : Reactivity enhanced in polar aprotic solvents (e.g., DMF, DMSO) .

Comparative Reactivity with Analogues

Compound Reactivity Difference
Tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate 6,6-dioxideHydroxyl group undergoes esterification; less nucleophilic than amino variant
Tert-butyl 2-azaspiro[3.4]octane-2-carboxylateLacks sulfone and amino groups; inert to acylations

Mechanistic Insights

  • Boc Deprotection : Proceeds via protonation of the carbamate oxygen, followed by tert-butanol elimination.

  • Amino Group Functionalization : Follows an SN² pathway due to steric hindrance from the spiro system .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11H20N2O4S
  • Molecular Weight : 276.36 g/mol
  • IUPAC Name : tert-butyl 8-amino-6-thia-2-azaspiro[3.4]octane-2-carboxylate 6,6-dioxide
  • Structural Features :
    • Contains an amino group that enhances its reactivity.
    • The thia (sulfur-containing) component contributes to its unique chemical behavior.

Medicinal Chemistry

This compound has been explored for its potential in drug development, particularly for neurological disorders. The compound's spirocyclic structure is similar to many bioactive molecules, making it an attractive candidate for synthesizing new therapeutic agents.

Case Study Example :
Research indicates that derivatives of this compound can modulate neurotransmitter systems, suggesting potential applications in treating conditions like depression and anxiety disorders.

Biological Research

The compound is utilized in biological studies to understand molecular interactions and pathways due to its ability to bind selectively to target proteins. Its unique structure allows researchers to investigate the role of spirocyclic compounds in biological processes.

Application Highlights :

  • Used in studies involving enzyme inhibition.
  • Investigated for its effects on signal transduction pathways.

Industrial Applications

In the industrial sector, this compound is valued for its stability and reactivity, making it suitable for the synthesis of specialty chemicals.

Industrial Uses :

  • Serves as an intermediate in the production of agrochemicals.
  • Employed in the synthesis of polymers and other complex organic compounds.

Mechanism of Action

The mechanism by which tert-butyl 8-amino-6-thia-2-azaspiro[3.4]octane-2-carboxylate 6,6-dioxide exerts its effects involves its interaction with specific molecular targets and pathways. The presence of functional groups such as amino and carboxylate allows it to engage in hydrogen bonding and other non-covalent interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, or other cellular processes, leading to its biological effects.

Comparison with Similar Compounds

Structural Features and Functional Group Variations

The compound is compared to structurally related tert-butyl-protected spirocyclic and bicyclic derivatives (Table 1). Key differences include:

  • Sulfur vs. Oxygen/Nitrogen Substitution : The 6-thia and sulfone groups introduce higher polarity compared to oxygen-containing analogs like tert-butyl 7-oxa-9-aza-spiro[4.5]decane-6,10-dione .
  • Ring Size and Strain : The spiro[3.4]octane core contrasts with smaller bicyclo[2.2.2]octane or bicyclo[2.2.1]heptane systems (e.g., CAS 617714-22-4), which exhibit higher ring strain and distinct reactivity profiles .

Table 1: Structural Comparison of Selected Analogs

Compound Name Core Structure Key Functional Groups Notable Features
Tert-butyl 8-amino-6-thia-2-azaspiro[3.4]octane-2-carboxylate 6,6-dioxide (Target Compound) Spiro[3.4]octane 6-thia, 6,6-dioxide, 8-amino High polarity, sulfone stabilization
tert-Butyl(1S,7S)-5-(4-Methoxybenzyl)-6-oxo-7-phenyl-2,5-diazabicyclo[5.1.0]octane-2-carboxylate Bicyclo[5.1.0]octane 6-oxo, 4-methoxybenzyl Aromatic substituents, keto group
tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate Spiro[3.3]heptane 6-amino Smaller ring, lower molecular weight
tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate (CAS 617714-22-4) Bicyclo[2.2.2]octane 2,5-diaza High symmetry, rigid scaffold

Physicochemical Properties

Data from analogs suggest the target compound’s properties can be inferred:

  • LogP and Solubility : The sulfone group likely reduces LogP (predicted <1.5) compared to benzyl-substituted analogs like tert-butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate (CAS 1352926-14-7), which has higher hydrophobicity .
  • Thermal Stability : Sulfone-containing compounds generally exhibit higher thermal stability than keto or ester analogs .

Table 2: Estimated Physicochemical Properties

Compound Name Molecular Weight Predicted LogP (AlogPS) Aqueous Solubility (ESOL, mg/mL)
This compound ~300 1.2 0.8
tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate 212.29 0.9 1.5
tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate 316.38 2.7 0.1

Q & A

Basic: What are the recommended analytical techniques for confirming the structural integrity of tert-butyl 8-amino-6-thia-2-azaspiro[3.4]octane-2-carboxylate 6,6-dioxide?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to verify spirocyclic ring geometry and substituent positions. Compare chemical shifts with analogous spiro compounds (e.g., tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate, δ 1.4 ppm for tert-butyl protons ).
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., Molecular Formula: C11H20N2O2C_{11}H_{20}N_2O_2, MW 212.29 as per structurally similar compounds ).
  • Infrared (IR) Spectroscopy: Identify characteristic carbonyl (C=O, ~1700 cm1^{-1}) and sulfone (S=O, ~1300 cm1^{-1}) stretches.

Basic: What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact. Use respiratory protection if aerosolization occurs .
  • Storage: Store in sealed containers at 2–8°C in a dark, dry environment to prevent degradation .
  • Spill Management: Use inert absorbents (e.g., sand) for containment, followed by disposal via licensed hazardous waste services .

Advanced: How can researchers design experiments to investigate the sulfone group’s role in modulating biological activity?

Methodological Answer:

  • Comparative Studies: Synthesize analogs without the 6,6-dioxide group (e.g., 6-thia derivatives) and compare pharmacokinetic properties (e.g., solubility, metabolic stability) .
  • Computational Modeling: Use DFT calculations to analyze sulfone-induced conformational changes in the spirocyclic core and ligand-receptor interactions (e.g., β-lactamase inhibition as seen in tazobactam analogs ).
  • Biological Assays: Test against enzyme targets (e.g., serine hydrolases) to assess sulfone-dependent inhibition mechanisms .

Advanced: How can contradictory solubility data for this compound in polar solvents be resolved?

Methodological Answer:

  • Controlled Solubility Testing: Use standardized protocols (e.g., shake-flask method) at 25°C with HPLC quantification. Account for pH effects (amine protonation) and solvent polarity (logP estimation) .
  • Crystallography: Perform X-ray diffraction to identify polymorphic forms that may influence solubility .
  • Theoretical Framework: Apply Hansen Solubility Parameters (HSP) to correlate solvent interactions with molecular structure .

Basic: What synthetic routes are reported for analogous spirocyclic tert-butyl carboxylates?

Methodological Answer:

  • Ring-Closing Metathesis (RCM): Utilize Grubbs catalysts to form spirocyclic cores, as demonstrated in tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate synthesis .
  • Mitsunobu Reaction: Construct amino-substituted spiro rings via SN2 displacement, as seen in tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate .
  • Oxidation Steps: Convert thioether intermediates to sulfones using mCPBA or H2O2H_2O_2/acetic acid .

Advanced: How can researchers optimize purification of this compound to achieve >98% purity?

Methodological Answer:

  • Chromatography: Use flash column chromatography with gradients of ethyl acetate/hexane (for non-polar impurities) or reverse-phase HPLC for polar byproducts .
  • Recrystallization: Screen solvents (e.g., dichloromethane/hexane) to exploit differences in solubility between the product and stereoisomers .
  • Quality Control: Validate purity via 1H^1H-NMR integration and LC-MS to detect low-abundance impurities .

Advanced: What strategies address discrepancies in reported bioactivity data across different assays?

Methodological Answer:

  • Assay Standardization: Normalize protocols for pH, temperature, and enzyme concentrations (e.g., β-lactamase inhibition assays ).
  • Negative Controls: Include structurally related but inactive analogs (e.g., tert-butyl 6-oxo derivatives) to validate target specificity .
  • Data Reconciliation: Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables (e.g., solvent DMSO concentration ).

Basic: What are the environmental disposal considerations for this compound?

Methodological Answer:

  • Waste Classification: Classify as "non-autoclavable chemical waste" due to potential sulfone persistence. Avoid drain disposal .
  • Regulatory Compliance: Follow EPA guidelines for sulfone-containing compounds, including incineration at licensed facilities .
  • Documentation: Maintain records of disposal manifests per 29 CFR 1910.120 .

Advanced: How can computational tools predict the metabolic stability of this compound?

Methodological Answer:

  • In Silico Metabolism Prediction: Use software like Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., tert-butyl ester hydrolysis or sulfone reduction ).
  • Enzyme Docking Simulations: Model interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict oxidation pathways .
  • Experimental Validation: Compare in vitro microsomal stability data with computational predictions .

Advanced: What experimental designs can elucidate the spirocyclic core’s conformational flexibility?

Methodological Answer:

  • Dynamic NMR: Analyze variable-temperature 1H^1H-NMR to detect ring-flipping or chair-boat transitions .
  • X-ray Crystallography: Resolve solid-state conformations and compare with solution-phase data from NOESY experiments .
  • Molecular Dynamics (MD) Simulations: Simulate energy barriers for spirocyclic ring rotations in explicit solvents .

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